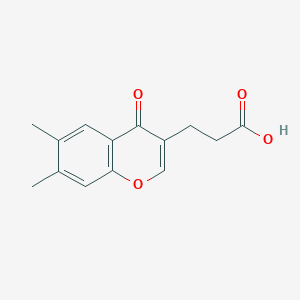![molecular formula C15H14N2OS B14135745 3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-02-2](/img/structure/B14135745.png)
3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the imidazo[1,2-a]pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The specific pathways and targets depend on the functional groups present and the overall structure of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the methoxy and methylsulfanyl groups.
Pyrido[1,2-a]pyrimidine: A structurally related compound with a different heterocyclic core.
3-Methoxypyridine: A simpler analog with only the methoxy group attached to the pyridine ring.
Uniqueness
3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
89193-02-2 |
|---|---|
Formule moléculaire |
C15H14N2OS |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
3-methoxy-8-methylsulfanyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2OS/c1-18-15-13(11-7-4-3-5-8-11)16-14-12(19-2)9-6-10-17(14)15/h3-10H,1-2H3 |
Clé InChI |
ISUJPVNUZWUOTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C2N1C=CC=C2SC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)







![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)

